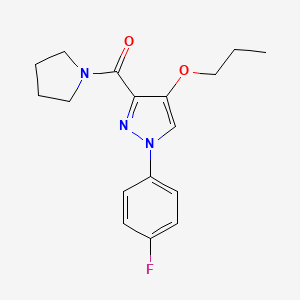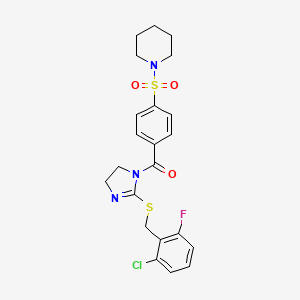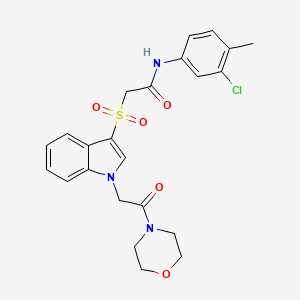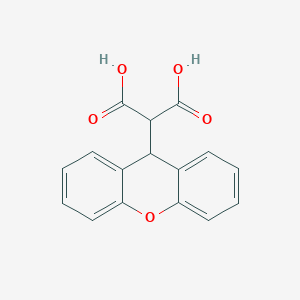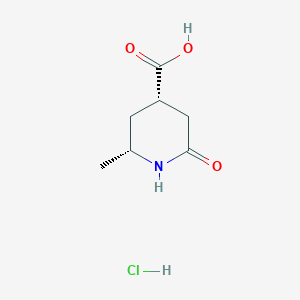
N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)cyclopentanecarboxamide” is a complex organic compound. It contains an indole group, which is a molecule consisting of a benzene ring fused to a pyrrole ring. Indole derivatives are known to possess various biological activities .
Chemical Reactions Analysis
Indole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of π-electrons . The other functional groups in the molecule would also be expected to participate in various chemical reactions.Applications De Recherche Scientifique
Heterocyclic Derivative Syntheses
The synthesis of heterocyclic derivatives, including tetrahydrofuran, dioxolane, and oxazoline derivatives, through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes, highlights a crucial application of compounds related to N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)cyclopentanecarboxamide in organic chemistry. This process, carried out under specific conditions, showcases the versatility of these compounds in synthesizing complex heterocyclic structures, potentially leading to the development of new materials and pharmaceuticals (Bacchi et al., 2005).
Synthesis of Highly Substituted Tetrahydrofurans
Another significant application lies in the synthesis of highly substituted tetrahydrofurans, which are prevalent in numerous biologically active natural products. The development of new catalytic synthetic methods for constructing tetrahydrofuran motifs, employing allylic alcohols and alkenes, demonstrates the role of related compounds in facilitating the synthesis of biologically significant structures. This method opens avenues for the efficient production of complex molecules with potential therapeutic applications (Grandjean & Nicewicz, 2013).
Medicinal Chemistry of Indole Analogs
Indole analogs, including structures similar to N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)cyclopentanecarboxamide, are significant in medicinal chemistry, demonstrating therapeutic activities such as antioxidant, anti-HIV, and anticancer properties. The synthesis and characterization of such compounds, including spectroscopic and X-ray crystallographic analysis, underline their importance in the development of new pharmaceuticals (Al-Ostoot et al., 2019).
Antimicrobial Activity
The synthesis and evaluation of new indole derivatives for their antimicrobial activity highlight another application of compounds akin to N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)cyclopentanecarboxamide. These compounds show potential in combating various microbial strains, thus contributing to the search for new antimicrobial agents. The exploration of their activity against a range of fungi and bacteria opens new paths for the development of treatments for infectious diseases (El-Sayed et al., 2011).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c22-18(14-4-1-2-5-14)20-15-8-7-13-9-10-21(16(13)12-15)19(23)17-6-3-11-24-17/h7-8,12,14,17H,1-6,9-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJVMKYWDCVBGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC3=C(CCN3C(=O)C4CCCO4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-1-Methyl-2-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}cyclobutan-1-ol](/img/structure/B2926917.png)
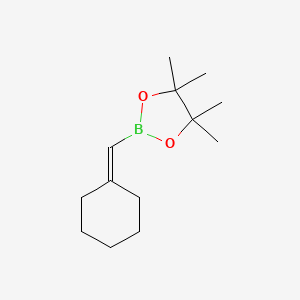


![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2926926.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenylbutanamide](/img/structure/B2926927.png)
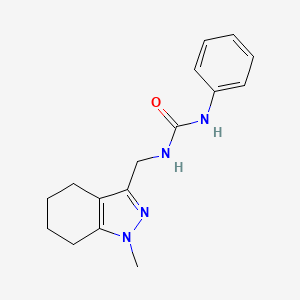
![(E)-1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one oxalate](/img/structure/B2926931.png)
